molecular formula C20H13BrClN3OS B302620 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

Cat. No. B302620
M. Wt: 458.8 g/mol
InChI Key: MGRILQCCJJETAO-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one involves the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory activity and has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using the compound.

Future Directions

There are several future directions for research involving (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one. One direction involves the development of more efficient synthesis methods for the compound. Another direction involves the investigation of the compound's potential applications in other fields of scientific research, such as anti-inflammatory and antimicrobial research. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been achieved using various methods. One of the most common methods involves the reaction of 4-chloroaniline, 4-bromobenzaldehyde, and 2-pyrrolecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the general approach involves the condensation of the respective aldehydes with thiosemicarbazide.

Scientific Research Applications

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. The compound has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

Product Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

Molecular Formula

C20H13BrClN3OS

Molecular Weight

458.8 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H13BrClN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12-

InChI Key

MGRILQCCJJETAO-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

SMILES

C1=CN(C(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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